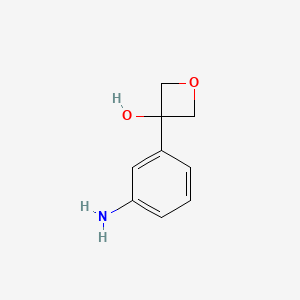
3-(3-Aminophenyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminophenyl)oxetan-3-ol is an organic compound featuring an oxetane ring substituted with an aminophenyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the aminophenyl group in this compound adds further complexity and potential for diverse chemical applications.
Wirkmechanismus
Target of Action
Oxetanes, the core structure of this compound, have been used in medicinal chemistry due to their attractive polar and low molecular weight motifs .
Mode of Action
Without specific information on “3-(3-Aminophenyl)oxetan-3-ol”, it’s difficult to describe its exact mode of action. Oxetanes have been shown to improve the metabolic stability, solubility, and lipophilicity of target molecules for drug discovery purposes .
Biochemical Pathways
Oxetanes have been used as replacements for various functional groups in bioactive compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Oxetanes are known to improve the physicochemical properties of drug-like molecules .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the exact molecular and cellular effects of its action. Oxetanes have been used to modulate important physicochemical properties of molecules, including aqueous solubility, lipophilicity, and metabolic stability .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Another approach is the cyclization of epoxides under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-(3-Aminophenyl)oxetan-3-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Types of Reactions:
Reduction: Reduction of the aminophenyl group can yield various amine derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, often leading to ring-opening products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives of the aminophenyl group.
Reduction: Various amine derivatives.
Substitution: Ring-opened products with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Aminophenyl)oxetan-3-ol has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3-Aminophenyl oxetane: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Nitrophenyl oxetane: Contains a nitro group instead of an amino group, resulting in distinct chemical properties and uses.
3-Hydroxyphenyl oxetane: Similar structure but with a hydroxyl group instead of an amino group, affecting its chemical behavior and applications.
Uniqueness: 3-(3-Aminophenyl)oxetan-3-ol is unique due to the presence of both the aminophenyl group and the oxetane ring, which confer distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDHRFXPUVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
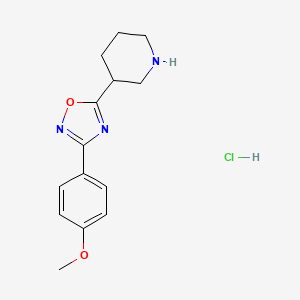
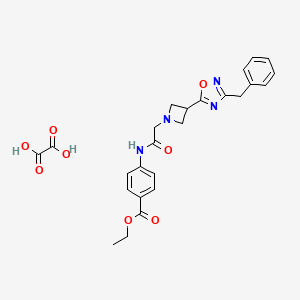
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
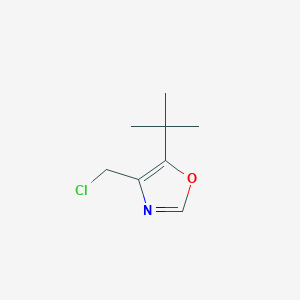

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
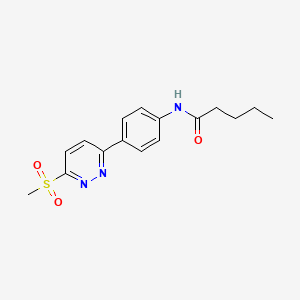
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
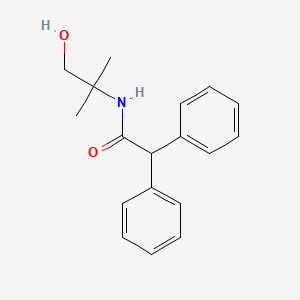
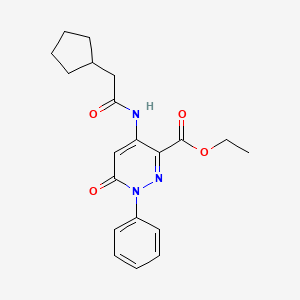
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

